molecular formula C9H11NO2 B3390427 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one CAS No. 98810-45-8

4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

Cat. No. B3390427
CAS RN: 98810-45-8
M. Wt: 165.19 g/mol
InChI Key: DVSFTYIXEWUMDE-UHFFFAOYSA-N
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Description

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .


Synthesis Analysis

Furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is itself typically produced from waste bio-mass such as corncobs or sugar cane bagasse . As such furfuryl alcohol may be considered a green chemical .


Chemical Reactions Analysis

Furan derivatives are very important compounds in chemistry, biology, medicine, and materials science . A considerable attention is paid to the synthesis of furans and investigation of their properties .


Physical And Chemical Properties Analysis

Furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .

Safety and Hazards

Furfuryl alcohol has some safety and hazards associated with it. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future of furan derivatives lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

4-(furan-2-yl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSFTYIXEWUMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
Reactant of Route 2
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
Reactant of Route 3
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
Reactant of Route 4
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
Reactant of Route 5
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
Reactant of Route 6
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

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